

Application Notes and Protocols: Eosin Y for Flow Cytometry

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Compound of Interest

Compound Name: Eosin

Cat. No.: B7797880

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Introduction

Eosin Y is a versatile fluorescent dye with broad applications in biological staining. While traditionally used in histology for staining cytoplasm and cellular proteins, its fluorescent properties make it a valuable tool for assessing cell viability in flow cytometry. **Eosin Y** is a membrane-impermeant dye, meaning it is excluded from live cells with intact plasma membranes. In non-viable cells, where membrane integrity is compromised, **Eosin Y** can enter the cell and bind to intracellular proteins, resulting in a significant increase in fluorescence. This principle allows for the clear distinction between live and dead cell populations.

These application notes provide detailed protocols for using **Eosin Y** to determine cell viability by flow cytometry, including its use in conjunction with apoptosis detection reagents.

Principle of Viability Assessment with Eosin Y

The core principle of using **Eosin Y** for viability assessment lies in the differential permeability of live and dead cell membranes.

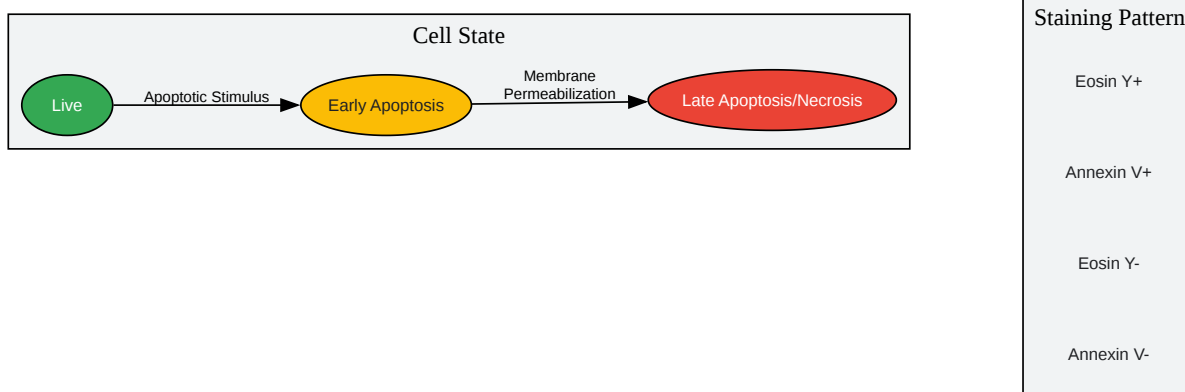
- **Live Cells:** Healthy cells maintain a selectively permeable plasma membrane that acts as a barrier, preventing the entry of **Eosin Y**. Consequently, live cells exhibit low to no fluorescence when analyzed by flow cytometry.

- **Dead Cells:** Cells that have undergone necrosis or late-stage apoptosis lose their membrane integrity. This allows **Eosin Y** to freely enter the cytoplasm and bind to intracellular proteins, leading to a strong fluorescent signal.

This differential staining allows for the quantification of live and dead cells within a population.

Signaling Pathway: Apoptosis and Necrosis Detection

Eosin Y is primarily a marker for necrosis or late-stage apoptosis where membrane integrity is lost. For a more detailed analysis of cell death pathways, **Eosin Y** can be combined with markers of early apoptosis, such as Annexin V. Annexin V binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.



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Caption: Dual staining with Annexin V and **Eosin Y** distinguishes cell death stages.

Experimental Protocols

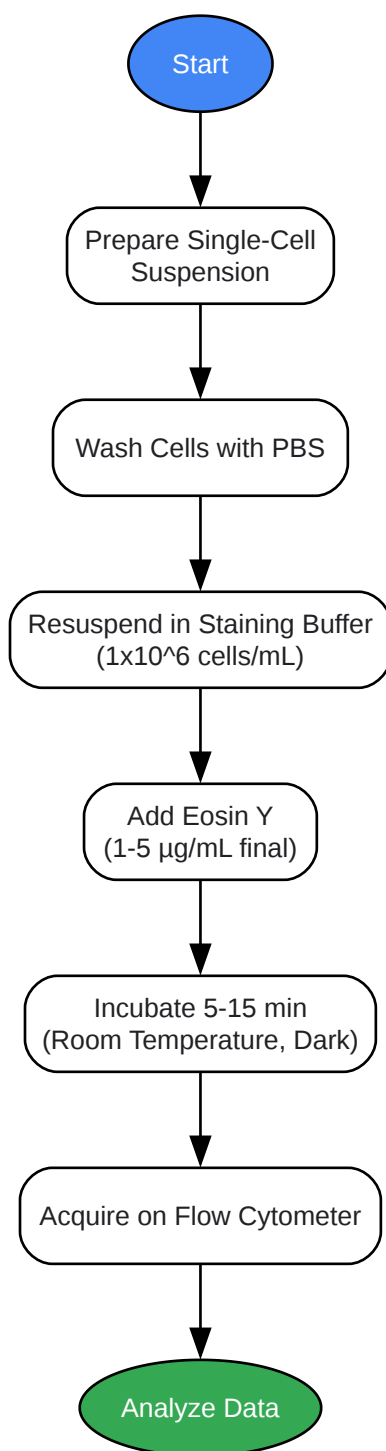
Protocol 1: Cell Viability Assessment using Eosin Y

This protocol outlines the fundamental steps for staining cells with **Eosin Y** to determine the percentage of non-viable cells in a sample.

Materials:

- **Eosin Y** stock solution (1 mg/mL in PBS)
- Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)
- Cell suspension (e.g., cultured cells, primary cells)
- Flow cytometer tubes

Experimental Workflow:



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